

Spectroscopic Profile of 1,7-Heptanediol: A Technical Guide

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Compound of Interest

Compound Name: **1,7-Heptanediol**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1,7-Heptanediol**, a molecule of interest in various chemical and pharmaceutical research fields. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and accessible format for easy interpretation and application.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. Below are the ^1H and ^{13}C NMR data for **1,7-Heptanediol**.

^1H NMR Spectroscopy Data

The ^1H NMR spectrum of **1,7-Heptanediol** provides information on the chemical environment of the hydrogen atoms in the molecule.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
3.64	Triplet (t)	4H	HO-CH ₂ -
2.15	Singlet (s)	2H	-OH
1.57	Quintet	4H	HO-CH ₂ -CH ₂ -
1.33	Multiplet	6H	-CH ₂ -CH ₂ -CH ₂ -

¹³C NMR Spectroscopy Data

The ¹³C NMR spectrum reveals the different carbon environments within the **1,7-Heptanediol** molecule.

Chemical Shift (δ) ppm	Carbon Atom
62.9	C1, C7
32.7	C2, C6
29.2	C4
25.7	C3, C5

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3335	Strong, Broad	O-H stretch (alcohol)
2931	Strong	C-H stretch (alkane)
2856	Strong	C-H stretch (alkane)
1466	Medium	C-H bend (alkane)
1058	Strong	C-O stretch (primary alcohol)

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The electron ionization (EI) mass spectrum of **1,7-Heptanediol** shows several characteristic fragments.

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Possible Fragment
114	5	[M-H ₂ O] ⁺
99	20	[M-H ₂ O-CH ₃] ⁺
81	45	[M-H ₂ O-H ₂ O-H] ⁺
71	60	[C ₅ H ₁₁] ⁺
55	100	[C ₄ H ₇] ⁺
43	85	[C ₃ H ₇] ⁺
31	75	[CH ₂ OH] ⁺

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above. It is important to note that the specific parameters for the provided database spectra may vary.

NMR Spectroscopy

Sample Preparation: A solution of **1,7-Heptanediol** is prepared by dissolving approximately 10-20 mg of the compound in about 0.6-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl_3), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).

Instrumentation and Data Acquisition:

- Spectrometer: A high-field NMR spectrometer (e.g., 300-500 MHz for ^1H NMR) is used.
- ^1H NMR: Standard pulse sequences are used to acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-5 seconds.
- ^{13}C NMR: A proton-decoupled pulse sequence is typically used to obtain a spectrum with single lines for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is required. Due to the low natural abundance of ^{13}C , a larger number of scans and a longer acquisition time are necessary.

Infrared Spectroscopy

Sample Preparation: For a liquid sample like **1,7-Heptanediol**, the simplest method is to place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

Instrumentation and Data Acquisition:

- Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer is used.
- Acquisition: A background spectrum of the clean salt plates is first recorded. Then, the spectrum of the sample is acquired over a typical range of 4000-400 cm^{-1} . The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

Mass Spectrometry

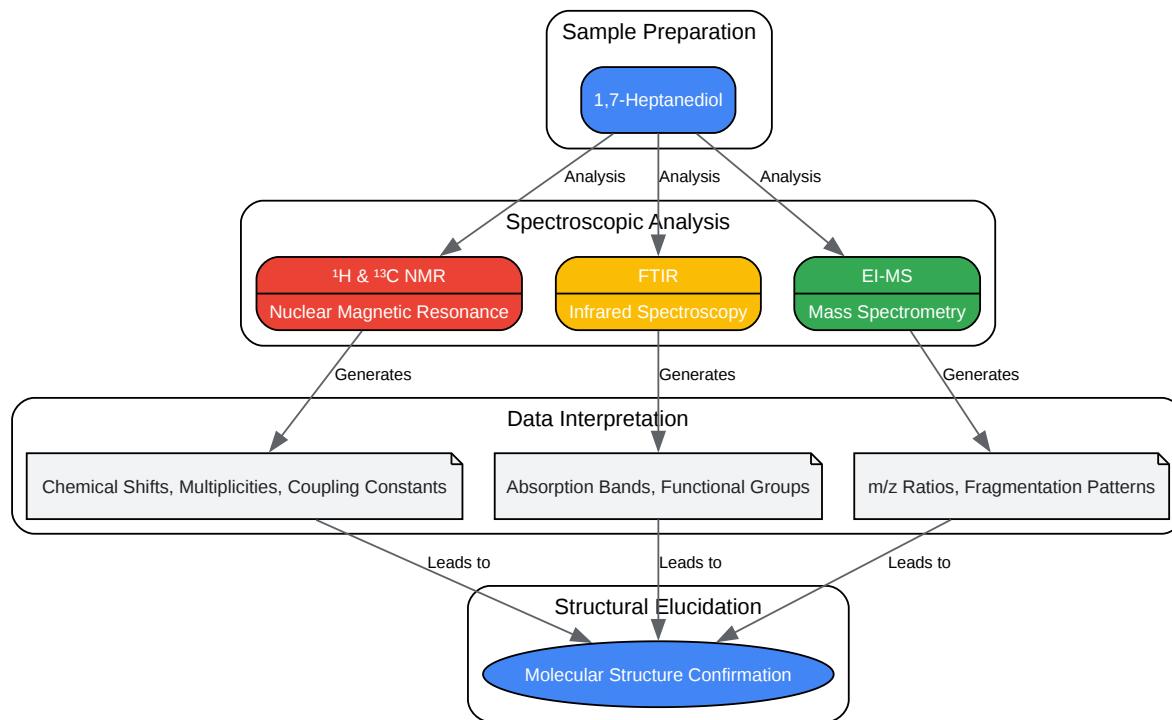
Sample Preparation: A dilute solution of **1,7-Heptanediol** is prepared in a volatile organic solvent such as methanol or dichloromethane.

Instrumentation and Data Acquisition:

- Spectrometer: A mass spectrometer equipped with an electron ionization (EI) source is used.
- Ionization: The sample is introduced into the ion source, where it is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV).
- Analysis: The resulting positively charged fragments are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio. The detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **1,7-Heptanediol**.

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- To cite this document: BenchChem. [Spectroscopic Profile of 1,7-Heptanediol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b042083#spectroscopic-data-for-1-7-heptanediol-nmr-ir-mass-spec>

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